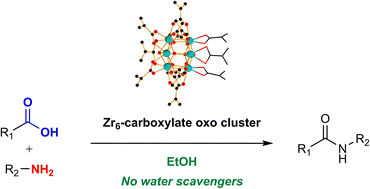Dynamic environment at the Zr6 oxo cluster surface is key for the catalytic formation of amide bonds†
Catalysis Science & Technology Pub Date: 2022-10-28 DOI: 10.1039/D2CY01706G
Abstract
Zirconium compounds are an attractive alternative to costly, low abundant metals for the development of inexpensive, readily available, and robust catalysts. The air and moisture stable Zr oxo clusters such as the Zr6O8 species, are of particular interest as they are key building blocks of several Zr-based metal–organic framework (Zr-MOF) catalysts. However, broader use of these cluster-based materials as catalysts is still hampered by the modest understanding of their fundamental reactivity. To bridge this gap, we report on the activity of a soluble Zr6O8 cluster, [Zr6(OH)4O4(OMc)12] (OMc = methacrylate) (Zr6), as a discrete molecular catalyst for the atom-economic formation of amide bonds. This reaction demands two completely different substrates interacting with the Zr6 catalyst, a key step rarely addressed in MOF catalyzed reactions. Remarkably, Zr6 catalyzes the formation of amide bonds directly from non-activated carboxylic acid and amine substrates in ethanol, without requiring anhydrous conditions or water scavenging to achieve good yields. As shown by a series of kinetic, and mechanistic experiments, this promising reactivity arises from a dynamic environment at the cluster surface, where the essential coordination of both substrates requires an excess of amine to enhance the reaction output. Strikingly, Zr6 catalyst tolerates a range of substrates, including (hetero)aromatic, aliphatic, and α-branched acids, even though their nature directly impacts the reaction efficiency. Further, insights for the future design of catalysts based on Zr oxo cluster are discussed through a detailed comparison of Zr6 reactivity with a related Zr12 cluster, and Zr-MOF catalysts. Considering the advantages of zirconium, and the relevance of discrete Zr oxo clusters as building blocks of several MOF materials of varied utility, the molecular level understanding disclosed here contributes at large to the development of novel catalytic entities, and sustainable approaches to synthetic chemistry.


Recommended Literature
- [1] Strain-based chemical sensing using metal–organic framework nanoparticles†
- [2] Dynamics and spin relaxation of tempone in a host crystal. An ENDOR, high field EPR and electron spin echo study
- [3] The performance of emerging materials derived from waste organism blood and saponified modified orange peel for immobilization of available Cd in soil†
- [4] Cocatalysts from types, preparation to applications in the field of photocatalysis
- [5] Supramolecular soft and hard materials based on self-assembly algorithms of alkyl-conjugated fullerenes
- [6] Multi-scale microstructure high-strength titanium alloy lattice structure manufactured via selective laser melting
- [7] Fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions†
- [8] Self-limiting multiplexed assembly of lipid membranes on large-area graphene sensor arrays†
- [9] Highly time resolved chemical characterization of submicron organic aerosols at a polluted urban location†
- [10] A phase-transfer catalyst-based nanoreactor for accelerated hydrogen sulfide bio-imaging†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 3254-89-5
-
CAS no.: 3287-99-8
-
Methyl 4-hydroxy-3-nitrobenzoate
CAS no.: 99-42-3









